molecular formula C32H50N8O11 B14190722 L-Glutaminyl-L-asparaginyl-L-valyl-L-valyl-L-threonyl-L-tyrosine CAS No. 920015-15-2

L-Glutaminyl-L-asparaginyl-L-valyl-L-valyl-L-threonyl-L-tyrosine

Cat. No.: B14190722
CAS No.: 920015-15-2
M. Wt: 722.8 g/mol
InChI Key: POHMWIFTZMUVGF-SNSJFCQYSA-N
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Description

L-Glutaminyl-L-asparaginyl-L-valyl-L-valyl-L-threonyl-L-tyrosine is a peptide compound composed of six amino acids: glutamine, asparagine, valine, valine, threonine, and tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-asparaginyl-L-valyl-L-valyl-L-threonyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and consistent production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-asparaginyl-L-valyl-L-valyl-L-threonyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

    Oxidation: Formation of dityrosine.

    Reduction: Formation of free thiols.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Glutaminyl-L-asparaginyl-L-valyl-L-valyl-L-threonyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-asparaginyl-L-valyl-L-valyl-L-threonyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutaminyl-L-asparaginyl-L-valyl-L-valyl-L-threonyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications in various fields.

Properties

CAS No.

920015-15-2

Molecular Formula

C32H50N8O11

Molecular Weight

722.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C32H50N8O11/c1-14(2)24(38-28(46)20(13-23(35)44)36-27(45)19(33)10-11-22(34)43)29(47)39-25(15(3)4)30(48)40-26(16(5)41)31(49)37-21(32(50)51)12-17-6-8-18(42)9-7-17/h6-9,14-16,19-21,24-26,41-42H,10-13,33H2,1-5H3,(H2,34,43)(H2,35,44)(H,36,45)(H,37,49)(H,38,46)(H,39,47)(H,40,48)(H,50,51)/t16-,19+,20+,21+,24+,25+,26+/m1/s1

InChI Key

POHMWIFTZMUVGF-SNSJFCQYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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